molecular formula C7H7F4NO3S B1661567 2-Fluoro-1-methylpyridin-1-ium trifluoromethanesulfonate CAS No. 921754-29-2

2-Fluoro-1-methylpyridin-1-ium trifluoromethanesulfonate

Cat. No.: B1661567
CAS No.: 921754-29-2
M. Wt: 261.20
InChI Key: KHGVYJOHEQHHNH-UHFFFAOYSA-M
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Description

2-Fluoro-1-methylpyridin-1-ium trifluoromethanesulfonate is a chemical compound known for its utility in various chemical reactions and applications. It is often used as a reagent in organic synthesis, particularly in peptide coupling and the synthesis of ribonucleotides .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-1-methylpyridin-1-ium trifluoromethanesulfonate typically involves the reaction of 2-fluoro-1-methylpyridine with trifluoromethanesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The compound is sensitive to moisture and should be stored in a dry, inert atmosphere .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-1-methylpyridin-1-ium trifluoromethanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases like triethylamine and solvents such as dichloromethane and acetonitrile. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In peptide coupling reactions, the primary products are peptides with high purity and yield .

Mechanism of Action

The mechanism of action of 2-Fluoro-1-methylpyridin-1-ium trifluoromethanesulfonate involves its role as a coupling reagent. It facilitates the formation of peptide bonds by activating carboxyl groups, making them more reactive towards nucleophilic attack by amines. This process is crucial in the synthesis of peptides and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-1-methylpyridin-1-ium trifluoromethanesulfonate is unique due to its trifluoromethanesulfonate group, which imparts distinct reactivity and stability compared to other similar compounds. This makes it particularly useful in specific synthetic applications where high reactivity and stability are required .

Properties

IUPAC Name

2-fluoro-1-methylpyridin-1-ium;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN.CHF3O3S/c1-8-5-3-2-4-6(8)7;2-1(3,4)8(5,6)7/h2-5H,1H3;(H,5,6,7)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHGVYJOHEQHHNH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC=C1F.C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F4NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00841152
Record name 2-Fluoro-1-methylpyridin-1-ium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00841152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

921754-29-2
Record name 2-Fluoro-1-methylpyridin-1-ium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00841152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-1-methylpyridin-1-ium trifluoromethanesulfonate
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2-Fluoro-1-methylpyridin-1-ium trifluoromethanesulfonate
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2-Fluoro-1-methylpyridin-1-ium trifluoromethanesulfonate
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2-Fluoro-1-methylpyridin-1-ium trifluoromethanesulfonate
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2-Fluoro-1-methylpyridin-1-ium trifluoromethanesulfonate

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